3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
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Overview
Description
3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the regulation of blood pressure and vascular permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of malononitrile with aldehydes, followed by cyclization with hydrazine derivatives. The reaction is often carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green solvents and recyclable catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves the inhibition of soluble epoxide hydrolase (sEH). sEH acts on lipid epoxides, such as epoxyeicosatrienoic acids (EETs), which are effectors of blood pressure and vascular permeability. By inhibiting sEH, this compound helps maintain the vasodilatory properties of EETs, leading to reduced blood pressure and improved vascular function .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: Another sEH inhibitor with similar therapeutic applications.
1,2,4-Triazolo[4,3-a]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is unique due to its specific inhibition of sEH, which makes it a promising candidate for the treatment of various cardiovascular and inflammatory diseases. Its structural features allow for diverse chemical modifications, enhancing its potential as a versatile pharmacophore .
Properties
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-3-5-1-2-6-9-10-7(12)11(6)4-5/h1-2,4H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZFUHJORHHCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425702-03-0 |
Source
|
Record name | 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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